N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]-2-[(4-fluorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide
Description
N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]-2-[(4-fluorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring, a thiazole ring, and a fluorophenyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Properties
IUPAC Name |
N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]-2-[(4-fluorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN5OS/c1-12-17(27-16(23-12)10-13-4-6-14(20)7-5-13)18(26)22-11-15-8-9-21-19(24-15)25(2)3/h4-9H,10-11H2,1-3H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORWDRPZLXMEGEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)CC2=CC=C(C=C2)F)C(=O)NCC3=NC(=NC=C3)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]-2-[(4-fluorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate aldehyde and a guanidine derivative under acidic conditions.
Introduction of the Dimethylamino Group: The dimethylamino group is introduced via nucleophilic substitution using dimethylamine.
Formation of the Thiazole Ring: The thiazole ring is formed through a cyclization reaction involving a thiourea derivative and an α-haloketone.
Attachment of the Fluorophenyl Group: The fluorophenyl group is introduced through a Friedel-Crafts alkylation reaction using a fluorobenzene derivative.
Final Coupling Reaction: The final step involves coupling the synthesized intermediates to form the target compound under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]-2-[(4-fluorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Dimethylamine in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]-2-[(4-fluorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]-2-[(4-fluorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Disrupting Cellular Processes: Interfering with DNA replication, protein synthesis, or other critical cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]-2-[(4-chlorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide
- N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]-2-[(4-bromophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide
Uniqueness
N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]-2-[(4-fluorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs with different halogen substituents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
